
2-Chloro-3-nitro-5-(trifluoromethyl)anilide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-3-nitro-5-(trifluoromethyl)anilide, also known as 2-C3N5TFA, is a synthetic compound used in a variety of scientific research applications. It is a nitro-aromatic compound, and its structure consists of a nitro group and a trifluoromethyl group attached to an aromatic ring. 2-C3N5TFA has been studied for its potential uses in medicinal chemistry, biochemistry, and pharmaceutical research. It is a versatile compound that can be used as a reagent for various types of reactions, and it has been used in the synthesis of various biologically active compounds.
Applications De Recherche Scientifique
2-Chloro-3-nitro-5-(trifluoromethyl)anilide has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of biologically active compounds, such as antibiotics and anti-cancer drugs. It has also been used in the synthesis of fluorescent probes for imaging applications. In addition, this compound has been used in the synthesis of compounds for use in drug delivery systems.
Mécanisme D'action
2-Chloro-3-nitro-5-(trifluoromethyl)anilide acts as a nucleophilic reagent in various types of reactions. It is able to react with electrophilic compounds, such as carbonyl compounds, to form new compounds. This allows it to be used in the synthesis of various biologically active compounds.
Biochemical and Physiological Effects
This compound has been studied for its potential effects on biochemical and physiological processes. It has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2). In addition, it has been shown to have anti-inflammatory effects. It has also been shown to have anti-cancer effects, as well as anti-microbial effects.
Avantages Et Limitations Des Expériences En Laboratoire
2-Chloro-3-nitro-5-(trifluoromethyl)anilide has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and it is readily available. It is also a versatile reagent that can be used in a variety of reactions. However, it is also a potentially hazardous compound, and it should be handled with care.
Orientations Futures
In the future, 2-Chloro-3-nitro-5-(trifluoromethyl)anilide could be used in the synthesis of new compounds for use in drug delivery systems. It could also be used in the synthesis of compounds for use in imaging applications. Additionally, it could be used in the synthesis of compounds for use in cancer treatment. Finally, it could be used in the synthesis of compounds for use in the treatment of infectious diseases.
Méthodes De Synthèse
2-Chloro-3-nitro-5-(trifluoromethyl)anilide can be synthesized by several different methods. One method is the nitration of aniline with a mixture of nitric acid and sulfuric acid. This method yields this compound in a yield of up to 95%. Another method involves the reaction of trifluoromethyl aniline with chloroform in the presence of a base. This method yields this compound in a yield of up to 90%.
Propriétés
IUPAC Name |
N-[2-chloro-3-nitro-5-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClF3N2O3/c1-4(16)14-6-2-5(9(11,12)13)3-7(8(6)10)15(17)18/h2-3H,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFIXWCZTCACKNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C(=CC(=C1)C(F)(F)F)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClF3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




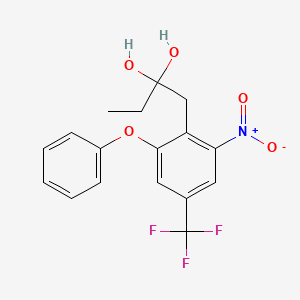
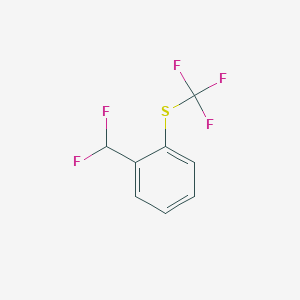
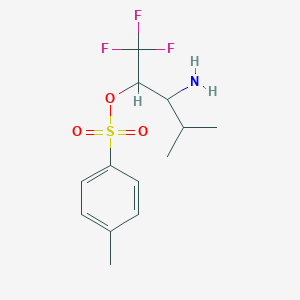

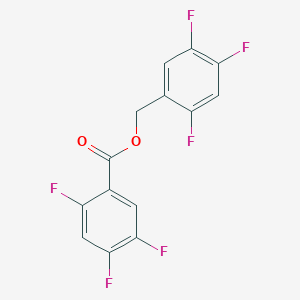
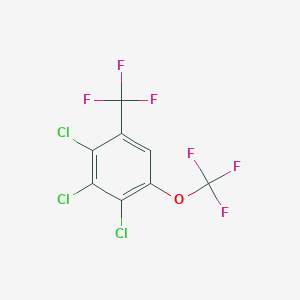
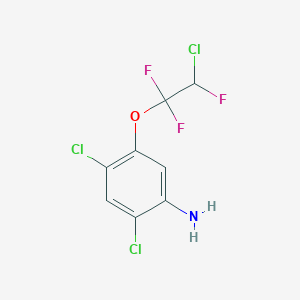

![1,1'-[(3,3,4,4,5,5-Hexafluoro-1-cyclopentene-1,2-diyl)bis(oxy)]bis[3,5-bis(trifluoromethyl)-benzene](/img/structure/B6311651.png)
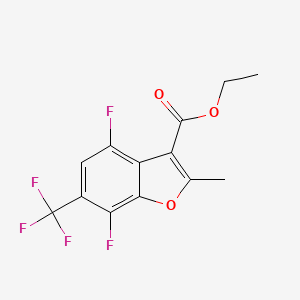
![2,4-Dichloro-dibenz[b,f][1,4]oxazepin-11(10H)-one, 95%](/img/structure/B6311675.png)